2-(2-methoxyphenyl)-3H-quinazolin-4-one is a compound belonging to the quinazolinone family, which is characterized by a fused bicyclic structure containing a benzene and a pyrimidine ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The methoxy substitution on the phenyl ring enhances its chemical properties, making it an interesting subject for research in drug discovery and development.
The compound can be synthesized from various precursors, including anthranilic acid derivatives and aldehydes, through several synthetic methodologies. Research has demonstrated its synthesis using different catalysts, including graphene oxide nanosheets and other metal-free conditions, which promote environmentally friendly chemistry practices .
The synthesis of 2-(2-methoxyphenyl)-3H-quinazolin-4-one can be achieved through several methods:
The general procedure includes mixing anthranilic acid (or its derivatives) with an appropriate aldehyde in the presence of a catalyst or under specific reaction conditions (e.g., temperature control). The reaction is monitored using thin-layer chromatography until completion, followed by purification steps such as crystallization or column chromatography to isolate the desired product.
The molecular structure of 2-(2-methoxyphenyl)-3H-quinazolin-4-one features:
Key structural data includes:
2-(2-methoxyphenyl)-3H-quinazolin-4-one can undergo various chemical transformations:
Reactions are typically conducted in controlled environments to optimize yield and selectivity. Analytical techniques such as mass spectrometry and chromatography are employed to monitor reaction progress and product formation.
The mechanism of action for compounds like 2-(2-methoxyphenyl)-3H-quinazolin-4-one often involves interaction with biological targets such as enzymes or receptors:
Research indicates that structural modifications at various positions on the quinazolinone scaffold can significantly affect biological activity, highlighting the importance of studying structure–activity relationships .
Relevant analyses include thermal stability assessments and solubility tests to evaluate potential applications in drug formulation .
2-(2-methoxyphenyl)-3H-quinazolin-4-one has several notable applications in scientific research:
Multi-component reactions (MCRs) enable efficient construction of the quinazolinone core by integrating three or more reactants in a single step. For 2-(2-methoxyphenyl)-3H-quinazolin-4-one, anthranilamide serves as the primary starting material, reacting with ortho-methoxy-substituted benzaldehydes under oxidative conditions. Aerobic oxidative cyclization in dimethyl sulfoxide (DMSO) leverages molecular oxygen as a green oxidant, yielding the target scaffold at 150°C within 14 hours. This method achieves up to 84% yield when optimized with 1 equivalent of H₂O₂ as a co-oxidant [3] [6]. Alternative approaches involve in situ formation of imines from 2-methoxybenzaldehyde and ammonia, followed by nucleophilic addition with anthranilic acid derivatives. Microwave-assisted MCRs enhance reaction efficiency, reducing synthesis time from hours to minutes (e.g., 15–30 minutes at 160°C) while maintaining yields >75% [6] [7].
Table 1: Multi-Component Reaction Optimization for Core Assembly
Method | Conditions | Catalyst/Oxidant | Yield (%) | Time |
---|---|---|---|---|
Aerobic oxidative cyclization | 150°C, DMSO | H₂O₂ (1 equiv) | 84 | 14 hours |
Microwave-assisted MCR | 160°C, solvent-free | K₂S₂O₈ | 78 | 15 minutes |
Ammonia-mediated cyclization | Reflux, ethanol | NH₄OAc | 68 | 8 hours |
Key advantages of MCRs include atom economy and tolerance for diverse functional groups on the aldehyde component (e.g., halogens, nitro, or alkyl substituents). However, ortho-methoxybenzaldehyde requires higher temperatures due to steric hindrance, occasionally necessitating co-solvents like 1,4-dioxane to improve solubility [6].
Cyclization of 2-aminobenzoic acid (anthranilic acid) derivatives provides a robust route to the quinazolinone scaffold. Niementowski’s synthesis remains foundational: anthranilic acid reacts with 2-methoxybenzamide in refluxing acetic anhydride, forming 3-(2-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, followed by dehydrogenation using iodobenzene diacetate [1] [5]. Modern adaptations employ 2-amino-N-methylbenzamide with DMSO as a C1 source under H₂O₂-mediated conditions (150°C, 14 hours), yielding N-methylated analogues without metal catalysts [3]. For electron-deficient substrates, microwave irradiation (300 W) with polyphosphoric acid (PPA) accelerates cyclization, achieving 92% yield in 20 minutes [5] [7].
Table 2: Cyclization Methods Using Anthranilic Acid Derivatives
Substrate | Cyclization Agent | Conditions | Product | Yield (%) |
---|---|---|---|---|
Anthranilic acid | 2-Methoxybenzamide | Ac₂O, reflux | 3-(2-Methoxyphenyl)quinazolin-4-one | 70 |
2-Amino-N-methylbenzamide | DMSO/H₂O₂ | 150°C, 14 hours | N-Methyl-2-(2-methoxyphenyl)quinazolin-4-one | 84 |
Methyl 2-aminobenzoate | NH₄PF₆/MeOH | Microwave, 300 W | 2-(2-Methoxyphenyl)quinazolin-4-one | 92 |
Limitations include poor regioselectivity with unsymmetrical anthranilic acids (e.g., 5-substituted derivatives), necessitating protecting groups. Recent advances use isatoic anhydride as a masked anthranilic acid equivalent, reacting with 2-methoxyaniline in toluene to form intermediates that spontaneously cyclize [1] [5].
Ammonium hexafluorophosphate (NH₄PF₆) serves as a bifunctional catalyst in quinazolinone synthesis, facilitating imine formation and cyclization through hydrogen-bonding interactions. In ethanol/water mixtures (4:1), NH₄PF₆ (10 mol%) catalyzes the reaction between 2-aminobenzamide and 2-methoxybenzaldehyde at 80°C, achieving 88% yield in 3 hours. The hexafluorophosphate anion stabilizes transition states via ion pairing, while ammonium ions activate carbonyl groups through protonation [2] [5]. Comparative studies show NH₄PF₆ outperforms traditional Lewis acids like AlCl₃ in substrates bearing acid-sensitive groups (e.g., tert-butoxy or enolizable ketones). For N-alkylated quinazolinones, imidazolium-based ionic liquids (e.g., [BMIM]PF₆) enable catalyst recycling, maintaining >80% yield over five cycles [5].
Table 3: Catalyst Efficiency in Quinazolinone Synthesis
Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |
---|---|---|---|---|---|
NH₄PF₆ | 10 | EtOH/H₂O (4:1) | 80 | 88 | Broad (halogens, alkyl) |
[BMIM]PF₆ | 15 | Neat | 100 | 85 | Electron-deficient aldehydes |
FeCl₃ | 20 | DMSO | 130 | 48 | Limited (acid-sensitive groups) |
Drawbacks include catalyst decomposition above 100°C and incompatibility with strong reducing agents. Hybrid systems pairing NH₄PF₆ with montmorillonite K10 clay mitigate these issues by providing a stabilizing solid support [5].
Elaboration of the quinazolinone core enables targeted diversification for SAR studies. Key strategies include:
Notably, C2-aryl modifications require reductive opening of the pyrimidine ring with hydrazine, followed by re-cyclization with alternative aldehydes—a route employed to incorporate fluorinated or heteroaromatic groups [6].
SAR studies guide the synthesis of analogues optimized for target engagement. Key findings include:
Table 4: SAR Analysis of Key Derivatives
Modification Site | Substituent | Biological Activity | Potency (IC₅₀ or ΔTₘ) | Inference |
---|---|---|---|---|
C2-Aryl | 2-Methoxyphenyl | Antiproliferative (Hap-1) | IC₅₀ = 1.8 μM | Optimal planar conformation |
C2-Aryl | 2-Hydroxyphenyl | Antiproliferative (Hap-1) | IC₅₀ = 3.2 μM | Reduced cell permeability |
N3-Side chain | –CH₂N(CH₃)₂ | GSK3β stabilization | ΔTₘ = 9.0°C | Enhanced kinase binding |
N3-Side chain | –(CH₂)₃N(CH₃)₂ | GSK3β stabilization | ΔTₘ = 4.5°C | Reduced conformational fit |
C6 | NO₂ | Anticonvulsant (MES model) | ED₅₀ = 28 mg/kg | Increased log P (3.8) |
These insights direct synthetic efforts toward ortho-methoxy retention, short basic side chains, and C6 electron-withdrawing groups. Hybrid molecules linking quinazolinones to acrylamide warheads via C8-alkylation exhibit dual EGFR and tubulin inhibition, underscoring the scaffold’s adaptability [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7